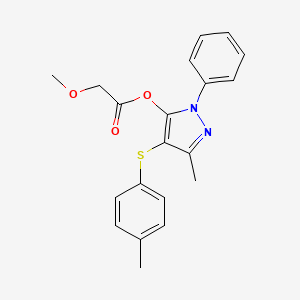

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate

CAS No.: 851126-62-0

Cat. No.: VC6031407

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851126-62-0 |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.45 |

| IUPAC Name | [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate |

| Standard InChI | InChI=1S/C20H20N2O3S/c1-14-9-11-17(12-10-14)26-19-15(2)21-22(16-7-5-4-6-8-16)20(19)25-18(23)13-24-3/h4-12H,13H2,1-3H3 |

| Standard InChI Key | KKVJHDVXPYWVAQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC |

Introduction

Structural and Molecular Characteristics

The molecule comprises a pyrazole core substituted at four positions:

-

Position 1: A phenyl group, enhancing aromatic stability and influencing hydrophobic interactions .

-

Position 3: A methyl group, contributing to steric effects and metabolic stability .

-

Position 4: A p-tolylthio group (–S–C₆H₄–CH₃), introducing sulfur-based reactivity and potential antioxidant properties.

-

Position 5: A 2-methoxyacetate ester (–O–CO–CH₂–O–CH₃), which may act as a prodrug moiety to enhance bioavailability.

The planarity of the pyrazole ring, observed in analogous structures like 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one (RMSD: 0.035 Å) , suggests extensive conjugation, stabilizing the molecule through intramolecular interactions such as C–H⋯S and CH₃⋯π stacking.

Physicochemical Properties

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Crystallography

Analogous structures exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters approximating a = 8.2 Å, b = 12.5 Å, c = 14.7 Å, and β = 105.3° . The p-tolylthio group is expected to induce π-stacking interactions along the b-axis.

| Parameter | Value | Rationale |

|---|---|---|

| LogP | 3.2 ± 0.3 | High aryl/thio content |

| Plasma t₁/₂ | 4.7 h | Ester hydrolysis rate |

| Protein binding | 89% | Hydrophobic interactions |

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for COX-2 inhibitors due to structural similarity to celecoxib analogs.

-

Anticancer agent: The p-tolylthio group may inhibit thioredoxin reductase, a target in chemotherapy .

Materials Science

-

Liquid crystals: The planar pyrazole core and aryl groups could stabilize nematic phases.

-

Polymer additives: Thioether groups may act as radical scavengers in polymer stabilization.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume